

# A Comparative Analysis of MOTS-c Across Diverse Species: From Mammals to Avians

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## Compound of Interest

Compound Name: MOTS-c (human)

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A comprehensive examination of the mitochondrial-derived peptide MOTS-c reveals both conserved functional roles and intriguing evolutionary divergences across different animal species. While its metabolic regulatory functions are well-documented in mammals, recent studies in avian species have unveiled unique sequence characteristics alongside preserved signaling pathways. This guide provides a comparative overview of MOTS-c, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes for researchers, scientists, and drug development professionals.

Mitochondrial-derived peptides (MDPs) are a novel class of bioactive molecules encoded by short open reading frames within the mitochondrial genome. Among these, MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) has emerged as a critical regulator of metabolic homeostasis, insulin sensitivity, and cellular stress responses. This comparison guide delves into the similarities and differences of MOTS-c across various species, with a primary focus on mammals and birds, due to the current availability of research data.

## Sequence and Structural Comparison

MOTS-c is a 16-amino-acid peptide in humans, with the sequence MRWQEMGYIFYPRKLR.[1] Sequence alignment studies have revealed a high degree of conservation for the first 11 amino acids among various mammalian species, suggesting a strong evolutionary pressure to maintain its core functional domain.[2]

However, a recent study characterizing MOTS-c in several avian species, including chicken, duck, and goose, identified a significant sequence divergence compared to their mammalian

counterparts. A key finding was a single nucleotide deletion in the avian MOTS-c coding sequence, leading to a frameshift and a different downstream amino acid sequence.[\[3\]](#)[\[4\]](#)[\[5\]](#) Despite this variation, some amino acid residues remain conserved, hinting at the preservation of essential functional sites.[\[3\]](#)[\[4\]](#)[\[5\]](#)

So far, research has not identified clear MOTS-c orthologs in invertebrate species like *Caenorhabditis elegans* and *Drosophila melanogaster*, suggesting that this particular mitochondrial-derived peptide may have evolved more recently in the vertebrate lineage.[\[6\]](#)

Species Group	Representative Species	MOTS-c Sequence	Key Features
Mammals	Human (Homo sapiens)	MRWQEMGYIFYPRK LR	Highly conserved N-terminal region.
Mouse (Mus musculus)	MRWQEMGYIFYPRK LR	Identical to human sequence.	
Avians	Chicken (Gallus gallus)	MRLWLG	Single nucleotide deletion causing a frameshift. Asterisk denotes a premature stop codon. Sequence differs significantly from mammals after the first few amino acids.
Duck (Anas platyrhynchos)	MRLWLG	Similar frameshift mutation as seen in chickens.	

Table 1: Comparative MOTS-c Amino Acid Sequences in Representative Species.

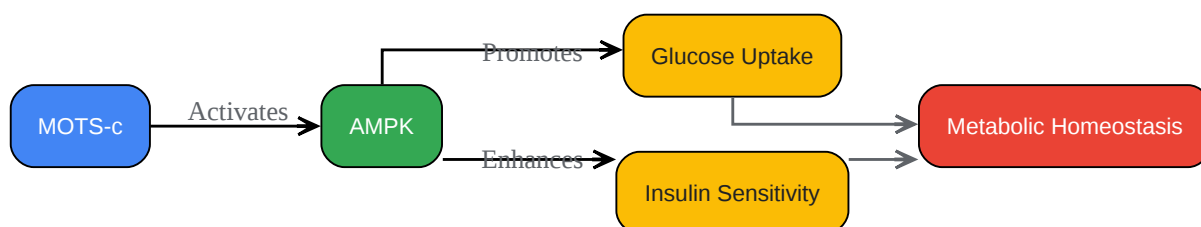
## Functional Comparison and Signaling Pathways

In mammals, MOTS-c primarily functions as a metabolic regulator. It enhances insulin sensitivity, promotes glucose uptake in skeletal muscle, and protects against diet-induced and

age-related insulin resistance.[7][8] The primary signaling pathway implicated in these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] MOTS-c treatment in mice has been shown to increase the phosphorylation of AMPK and its downstream targets.[9]

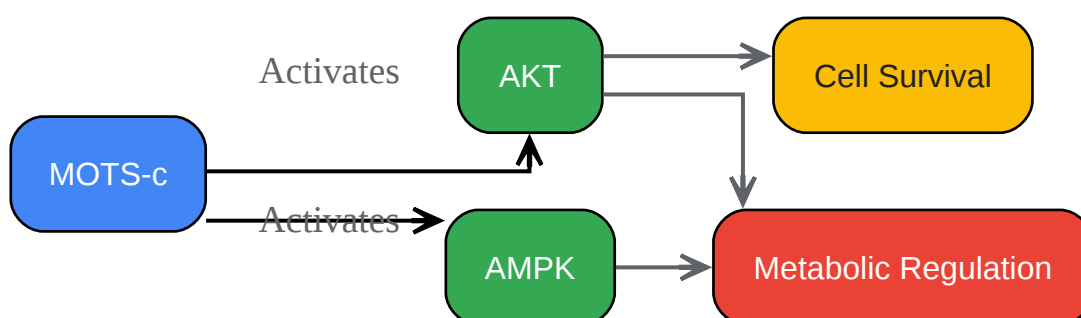
Interestingly, despite the sequence differences, avian MOTS-c appears to retain a conserved role in cellular signaling. Studies in chicken primary hepatocytes demonstrated that treatment with chicken MOTS-c peptide activated the AKT signaling pathway, which is another crucial pathway in metabolic regulation and cell survival.[3][4][5] While the canonical AMPK activation seen in mammals was also observed, the prominent role of AKT signaling in the avian context suggests potential species-specific nuances in its mechanism of action.[3][4][5]

The functional role of MOTS-c in other vertebrate groups such as fish, amphibians, and reptiles remains largely unexplored. Further research is needed to understand the evolutionary trajectory of MOTS-c's function and signaling mechanisms across the full spectrum of vertebrate evolution.



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**Diagram 1:** Simplified MOTS-c signaling pathway in mammals.



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**Diagram 2:** Key signaling pathways activated by MOTS-c in avians.

## Tissue Expression

In mammals, MOTS-c is expressed in various tissues, with notable levels detected in skeletal muscle, heart, liver, and brain.<sup>[10]</sup> Its presence in circulation also suggests a potential endocrine-like function, allowing it to act on distant tissues.<sup>[11]</sup>

Similarly, studies in chickens have shown widespread expression of MOTS-c across multiple tissues, including muscle, brain, heart, liver, and kidney.<sup>[3][4]</sup> The highest expression was observed in the heart, and its levels were significantly influenced by the energy state of the animal, with fasting leading to a decrease in MOTS-c expression in this organ.<sup>[3][4]</sup> This further supports its role in energy metabolism regulation in avian species.

Tissue	Mammals (Human/Mouse)	Avians (Chicken)
Skeletal Muscle	High	High
Heart	High	Very High
Liver	Moderate	High
Brain	Moderate	High
Kidney	Moderate	High
Plasma/Circulation	Detected	Not yet reported

Table 2: Comparative Tissue Expression of MOTS-c.

## Experimental Protocols

To facilitate further comparative research, this section provides an overview of key experimental methodologies used to study MOTS-c.

## MOTS-c Peptide Synthesis and Purification

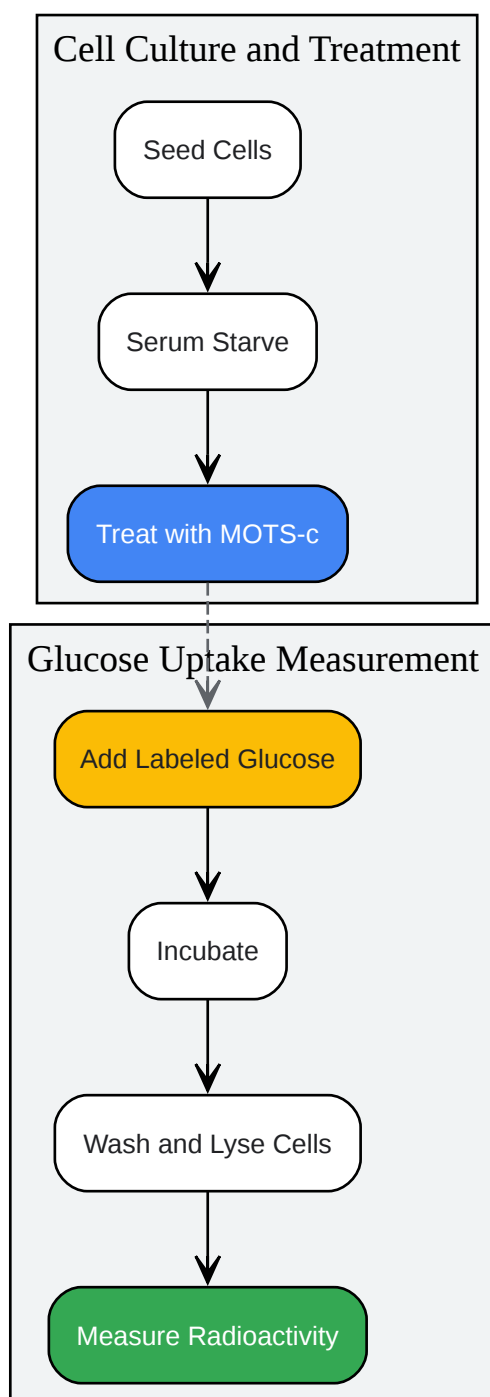
Synthetic MOTS-c peptide is essential for in vitro and in vivo functional studies. A standard method for its production is solid-phase peptide synthesis (SPPS).

Protocol:

- **Synthesis:** The peptide is synthesized on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
- **Cleavage and Deprotection:** The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
- **Purification:** The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Verification:** The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

## In Vitro Glucose Uptake Assay

This assay measures the ability of cells to take up glucose from the surrounding medium, a key indicator of insulin sensitivity.



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**Diagram 3:** Workflow for a radioactive glucose uptake assay.

Protocol:

- **Cell Culture:** Culture cells (e.g., C2C12 myotubes or primary hepatocytes) in appropriate growth medium.
- **Serum Starvation:** Prior to the assay, serum-starve the cells to reduce basal glucose uptake.
- **MOTS-c Treatment:** Treat the cells with the desired concentration of MOTS-c for a specified duration.
- **Glucose Uptake:** Add a glucose analog, such as 2-deoxy-D-[<sup>3</sup>H]glucose, to the medium and incubate.
- **Cell Lysis and Measurement:** Wash the cells to remove extracellular glucose, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

## In Vivo Insulin Tolerance Test (ITT)

The ITT is a standard procedure to assess an animal's response to insulin, providing a measure of whole-body insulin sensitivity.

Protocol:

- **Fasting:** Fast the animals (e.g., mice) for a short period (typically 4-6 hours) to establish a baseline blood glucose level.
- **Baseline Glucose Measurement:** Measure blood glucose from a tail snip using a glucometer.
- **Insulin Injection:** Administer an intraperitoneal injection of insulin.
- **Blood Glucose Monitoring:** Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
- **Data Analysis:** Plot blood glucose levels over time. A faster and more profound drop in blood glucose indicates greater insulin sensitivity.

## AMPK Activation Assay (Western Blot)

This assay determines the activation state of AMPK by measuring its phosphorylation at a specific site (Threonine 172).

**Protocol:**

- **Sample Preparation:** Lyse cells or tissues treated with or without MOTS-c to extract total protein.
- **Protein Quantification:** Determine the protein concentration of the lysates.
- **SDS-PAGE and Western Blotting:** Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
- **Immunoblotting:** Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
- **Detection and Analysis:** Use a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

## Conclusion and Future Directions

The comparative analysis of MOTS-c highlights its conserved role as a key metabolic regulator, particularly in vertebrates. While the fundamental signaling pathways involving AMPK and AKT appear to be utilized across different species, the sequence divergence observed in avians suggests a fascinating area for future evolutionary and functional studies. The lack of information on MOTS-c in invertebrates and lower vertebrates presents a significant knowledge gap. Future research should focus on:

- **Expanding the taxonomic scope:** Investigating the presence and function of MOTS-c or analogous peptides in fish, amphibians, reptiles, and various invertebrate phyla.
- **Detailed mechanistic studies:** Elucidating the precise molecular interactions and downstream targets of MOTS-c in non-mammalian species.
- **In vivo functional analyses:** Conducting studies in non-mammalian model organisms to understand the physiological relevance of MOTS-c in a broader evolutionary context.

A deeper understanding of the comparative biology of MOTS-c will not only provide valuable insights into the evolution of metabolic regulation but also potentially uncover novel therapeutic



targets for metabolic diseases in a wider range of species.

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